REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4](=O)[CH2:5][CH2:6][C:7]([OH:9])=[O:8].[C:11]1(=O)[CH2:16][CH2:15][CH2:14][C:13](=[O:17])[CH2:12]1.C([O-])(=O)C.[Na+]>O>[C:7]([CH2:6][CH2:5][C:4]1[C:12]2[C:13](=[O:17])[CH2:14][CH2:15][CH2:16][C:11]=2[NH:2][CH:3]=1)([OH:9])=[O:8] |f:0.1,3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(CCC(=O)O)=O
|
Name
|
|
Quantity
|
40.2 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
48.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (200 mL×2)
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCC1=CNC=2CCCC(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.245 mol | |
AMOUNT: MASS | 50.5 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |